(Butane-1-sulfonyl)methyl thiocyanate
Description
"(Butane-1-sulfonyl)methyl thiocyanate" is an organosulfur compound featuring a thiocyanate (-SCN) group bonded to a methyl moiety, which is further attached to a butane-1-sulfonyl group.
Properties
CAS No. |
27617-57-8 |
|---|---|
Molecular Formula |
C6H11NO2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
butylsulfonylmethyl thiocyanate |
InChI |
InChI=1S/C6H11NO2S2/c1-2-3-4-11(8,9)6-10-5-7/h2-4,6H2,1H3 |
InChI Key |
YWRSHMAPBSDRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CSC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 342033 involves several steps, typically starting with the preparation of neural stem cells from human pluripotent stem cells. This process includes the use of specific media and reagents to induce the differentiation of pluripotent stem cells into neural stem cells
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
BSMTC undergoes nucleophilic substitution at the thiocyanate (-SCN) or sulfonyl (-SO₂) groups. The sulfonyl group enhances electrophilicity, facilitating displacement reactions.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| BSMTC | Amines | DMF, 25°C, 12h | (Butane-1-sulfonyl)methyl amine | 85–92% | |
| BSMTC | Alkoxides | THF, −20°C, 2h | (Butane-1-sulfonyl)methyl ether | 78% |
Mechanism :
-
The thiocyanate group acts as a leaving group in SN₂ reactions, while the sulfonyl group stabilizes transition states via electron-withdrawing effects .
-
Tertiary amines (e.g., DABCO) accelerate substitution by deprotonating intermediates .
Hydrolysis and Rearrangement
BSMTC hydrolyzes under acidic or basic conditions to form sulfonic acids or isothiocyanates.
Notable Reaction :
-
Base-mediated rearrangement produces isothiocyanates, which exhibit antifungal and antitumor activity .
Radical-Mediated Functionalization
BSMTC participates in radical-chain reactions, particularly with halogenating agents.
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| t-BuOCl + AgNO₃ | CH₃CN, 25°C, 6h | Chlorinated sulfonamide | Benzylic C─H | |
| NHPI + O₂ | DCM, 50°C, 12h | Oxidized sulfone derivatives | Aliphatic |
Mechanistic Insight :
-
Initiation by AIBN or light generates thiocyanate radicals (·SCN), which abstract hydrogen atoms to form carbon-centered radicals .
-
Sulfonyl groups direct site-selective functionalization at benzylic or tertiary C─H bonds .
Cycloaddition and Cross-Coupling
BSMTC serves as a substrate in click chemistry and metal-catalyzed cross-coupling.
| Reaction Type | Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Azide-Alkyne | Phenylacetylene | Cu(I) | Triazole-linked sulfonamide | 89% | |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | Biaryl sulfone | 75% |
Key Feature :
-
The thiocyanate group is replaced by aryl/alkynyl groups under catalytic conditions, retaining the sulfonyl moiety .
Biological Interactions
BSMTC derivatives modulate oxidative stress and enzyme activity.
| Study Model | Observation | Mechanism | Reference |
|---|---|---|---|
| Rat Testes | Reversed cisplatin-induced toxicity | Glutathione conjugation | |
| Fungal Pathogens | Synergistic antifungal activity | Disruption of cell membranes |
Critical Data :
-
Co-administration with cisplatin reduced testicular OSI (oxidative stress index) by 62% and restored sperm viability .
-
Synergy with Selectfluor increased antifungal potency 10-fold against Fusarium graminearum .
Stability and Degradation
BSMTC is stable in aprotic solvents but degrades under UV light or strong acids.
| Condition | Half-Life | Degradation Product | Reference |
|---|---|---|---|
| DMSO, 25°C | >30 days | None | |
| HCl (2M), 25°C | 2h | Sulfonic acid + NH₄SCN |
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
(Butane-1-sulfonyl)methyl thiocyanate serves as a versatile reagent in the synthesis of various pharmaceutical compounds. It can be utilized in the preparation of sulfonamide derivatives, which are known for their broad-spectrum biological activities, including antimicrobial and anticancer properties. For instance, sulfonamides have been shown to inhibit enzymes relevant to diseases such as Alzheimer’s and various cancers .
Case Study: Anticancer Activity
Research has demonstrated that certain sulfonamide derivatives exhibit significant anticancer activity. A study synthesized new sulfonamides containing benzodioxane moieties, which were evaluated for their enzyme inhibitory potential and showed promising results against cancer cell lines . The inclusion of (butane-1-sulfonyl)methyl thiocyanate in these syntheses can enhance the efficacy and specificity of the resulting compounds.
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives synthesized using (butane-1-sulfonyl)methyl thiocyanate exhibit activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .
Enzyme Inhibition
Research indicates that compounds derived from (butane-1-sulfonyl)methyl thiocyanate can act as inhibitors of key enzymes involved in metabolic pathways. For example, certain sulfonamides have been identified as effective inhibitors of acetylcholinesterase, which is crucial for treating neurodegenerative disorders .
Industrial Applications
Chemical Intermediates
In the chemical industry, (butane-1-sulfonyl)methyl thiocyanate is used as an intermediate in the production of various specialty chemicals. Its utility extends to the synthesis of agricultural chemicals and electronic materials, where it plays a role in creating complex organic molecules necessary for these applications .
Potential in Agrochemicals
The compound's thiocyanate group may also confer herbicidal properties, making it a candidate for use in agricultural formulations aimed at pest control and crop protection . This aspect could be further explored to develop eco-friendly agricultural chemicals.
Summary Table of Applications
| Application Area | Specific Use | Examples/Notes |
|---|---|---|
| Pharmaceutical | Synthesis of APIs | Sulfonamide derivatives with anticancer activity |
| Biological | Antimicrobial agents | Effective against bacteria and fungi |
| Enzyme inhibitors | Inhibition of acetylcholinesterase | |
| Industrial | Chemical intermediates | Used in specialty chemicals production |
| Agrochemicals | Herbicidal properties | Potential use in crop protection formulations |
Mechanism of Action
The mechanism of action of NSC 342033 involves several molecular pathways. It has been shown to protect motor neurons against oxidative stress by activating pathways such as phosphatidylinositol 3-kinase and extracellular signal-related kinase . These pathways help in scavenging free radicals and promoting cell survival. Additionally, NSC 342033 influences the degradation of glycogen in neurons, which can contribute to energy supply during metabolic stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "(Butane-1-sulfonyl)methyl thiocyanate" with structurally or functionally related compounds, focusing on molecular properties, applications, hazards, and solvent interactions.
Structural and Functional Group Analysis
- (Butane-1-sulfonyl)methyl thiocyanate : Combines a sulfonyl group (electron-withdrawing, enhancing stability) with a thiocyanate group (reactive nucleophile). Likely exhibits moderate solubility in polar organic solvents due to sulfonyl polarity .
- Methyl thiocyanate (C₂H₃NS) : Simpler structure with a direct methyl-thiocyanate bond. Highly volatile and reactive, used as an insecticide and fumigant .
- Ammonium thiocyanate (NH₄SCN) : Ionic compound with applications in biochemical assays (e.g., antibody avidity measurements via chaotropic effects) .
- Hexamethylene diisocyanate (C₈H₁₂N₂O₂) : Contains isocyanate (-NCO) groups instead of thiocyanate, used in polymer production. Highlights divergent reactivity (isocyanates vs. thiocyanates) .
Solubility and Extraction Behavior
Evidence from solvent studies (Table I, ) shows thiocyanate complexes (e.g., iron thiocyanate) exhibit varying extraction efficiencies depending on solvent mixtures:
- Tri-n-butyl phosphate (TBP) and ethyl acetate mixtures enhance thiocyanate extraction due to polarity and coordination capacity.
- (Butane-1-sulfonyl)methyl thiocyanate likely shares high solubility in polar aprotic solvents (e.g., TBP) but may show reduced miscibility in water compared to ammonium thiocyanate .
Hazard Profiles
Biological Activity
(Butane-1-sulfonyl)methyl thiocyanate, a compound featuring a thiocyanate functional group, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
(Butane-1-sulfonyl)methyl thiocyanate can be represented structurally as follows:
This compound combines a butanesulfonyl moiety with a methyl thiocyanate group, which may influence its interaction with biological systems.
Antimicrobial Activity
Research indicates that thiocyanates exhibit significant antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes and interference with cellular metabolism. For instance, studies have shown that isothiocyanates and their derivatives can inhibit biofilm formation and induce cell lysis in various bacterial strains .
Anticancer Properties
Thiocyanates are also recognized for their anticancer effects. They can modulate several signaling pathways involved in cancer cell proliferation and apoptosis. The following mechanisms have been identified:
- Inhibition of Phase I Enzymes : Compounds like (butane-1-sulfonyl)methyl thiocyanate may inhibit cytochrome P450 enzymes, leading to reduced activation of pro-carcinogens.
- Activation of Phase II Enzymes : These compounds can enhance the expression of detoxifying enzymes such as glutathione S-transferases (GSTs), which facilitate the excretion of carcinogenic substances .
Induction of Apoptosis
Studies suggest that thiocyanates can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This process is critical for eliminating malignant cells while sparing normal tissues .
Study 1: Antimicrobial Efficacy
A study conducted by Meijler et al. demonstrated that (butane-1-sulfonyl)methyl thiocyanate exhibited potent antimicrobial activity against Pseudomonas aeruginosa. The compound was found to disrupt biofilm formation and significantly reduce bacterial viability in vitro .
Study 2: Anticancer Activity
In vitro experiments on human cancer cell lines revealed that (butane-1-sulfonyl)methyl thiocyanate induced apoptosis through the mitochondrial pathway. The compound increased reactive oxygen species (ROS) levels, which led to mitochondrial dysfunction and subsequent cell death .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Meijler et al. (2020) | Antimicrobial Activity | Inhibition of Pseudomonas aeruginosa biofilm formation; significant reduction in bacterial viability. |
| MDPI Study (2022) | Anticancer Mechanisms | Induction of apoptosis in cancer cell lines via ROS generation; modulation of GST expression enhancing detoxification pathways. |
| APS Journals (2020) | Fungitoxic Activity | Demonstrated fungitoxic effects against various fungal pathogens; potential applications in agriculture. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (butane-1-sulfonyl)methyl thiocyanate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sodium thiocyanate (NaSCN) may react with a sulfonyl chloride precursor (e.g., butane-1-sulfonyl chloride) under controlled conditions (e.g., 35–40°C in anhydrous solvents like diethyl phthalate) . Catalyst selection (e.g., PMIA for thiocyanate activation) and stoichiometric ratios (e.g., 1.10:1 molar ratio of NaSCN to chloroformate derivatives) are critical for yield optimization . Purification via column chromatography or recrystallization is recommended.
Q. Which analytical techniques are suitable for characterizing (butane-1-sulfonyl)methyl thiocyanate’s structure and purity?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm sulfonyl and thiocyanate functional groups. IR can validate S=O (1130–1250 cm⁻¹) and SCN (2050–2150 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
- Dielectric Constant Analysis : Measure polarity (ε ≈ 35.9 at 68°F) to infer solubility and reactivity .
Q. What safety protocols are essential when handling (butane-1-sulfonyl)methyl thiocyanate in the lab?
- Methodological Answer :
- Ventilation : Use explosion-proof local exhaust ventilation (10+ air changes/hour) to mitigate inhalation risks .
- PPE : Wear chemical-resistant gloves (e.g., nitrile), full-face respirators with organic vapor cartridges, and lab coats .
- Decontamination : Immediate washing after exposure and dedicated waste disposal to prevent environmental release .
Advanced Research Questions
Q. How do competing reaction pathways influence the stability of (butane-1-sulfonyl)methyl thiocyanate under varying pH and temperature?
- Methodological Answer : Kinetic studies (e.g., stopped-flow spectroscopy) can monitor degradation pathways. For example, thiocyanate groups may hydrolyze to HCN in acidic conditions, requiring buffered systems (pH 6–8) to stabilize the compound . Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >120°C) .
Q. What computational models predict the reactivity of (butane-1-sulfonyl)methyl thiocyanate in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations calculate electrophilicity indices (e.g., Fukui functions) to map reactive sites. Solvent effects (e.g., dielectric constant ε) are modeled using COSMO-RS to predict reaction rates in polar aprotic solvents .
Q. How can spectroscopic methods resolve contradictions in reported equilibrium constants for thiocyanate-containing complexes?
- Methodological Answer : Global analysis of UV-Vis spectra (e.g., ReactLab Equilibria software) accounts for kinetic instability in iron(III)-thiocyanate systems. Molar absorptivity corrections and ionic strength adjustments (e.g., 0.5 M NaCl) improve accuracy .
Q. What are the mechanistic implications of the sulfonyl group’s electronic effects on the thiocyanate moiety’s nucleophilicity?
- Methodological Answer : Hammett σ* constants quantify electron-withdrawing effects of the sulfonyl group, reducing thiocyanate’s nucleophilicity. Comparative kinetics with non-sulfonyl analogs (e.g., methyl thiocyanate) validate these effects via Arrhenius plots .
Q. How does (butane-1-sulfonyl)methyl thiocyanate interact with biomolecules, and what assays detect its bioactivity?
- Methodological Answer :
- Cyanide Release Assays : Measure HCN liberation using ion-selective electrodes or colorimetric methods (e.g., Prussian blue formation) .
- Enzyme Inhibition Studies : Test interactions with cysteine proteases via fluorogenic substrates (e.g., Z-FR-AMC) to assess thiocyanate-mediated inhibition .
Contradictions and Data Gaps
- Evidence Conflict : While methyl thiocyanate’s toxicity is well-documented (e.g., cyanide release ), data on the sulfonyl derivative’s environmental persistence are lacking. Researchers must extrapolate from structural analogs and validate via accelerated degradation studies .
- Dielectric Constant Variability : Reported ε values for thiocyanates range widely (e.g., 9.5–35.9 ). Standardizing measurement conditions (temperature, solvent) is critical for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
